(Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE
Overview
Description
(Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE is a complex organic compound that features a thiazole ring, an adamantyl group, a pyrazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiazole ring.
- Introduction of the adamantyl group.
- Synthesis of the pyrazole ring.
- Coupling of the thiazole and pyrazole intermediates.
- Introduction of the cyano group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound may undergo substitution reactions, particularly at the thiazole or pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as targeting specific enzymes or receptors.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiazole or pyrazole derivatives, such as:
- 1-(4-ADAMANTYL)-1,3-THIAZOL-2-YL derivatives
- 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL derivatives
Uniqueness
The uniqueness of (Z)-1-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4S/c1-17-24(18(2)31(30-17)23-6-4-3-5-7-23)11-22(15-28)26-29-25(16-32-26)27-12-19-8-20(13-27)10-21(9-19)14-27/h3-7,11,16,19-21H,8-10,12-14H2,1-2H3/b22-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOTZEXIMGXBEN-JJFYIABZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=C(C#N)C3=NC(=CS3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C(/C#N)\C3=NC(=CS3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.